molecular formula C17H23N3O2 B2398030 1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide CAS No. 2361595-92-6

1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide

Cat. No.: B2398030
CAS No.: 2361595-92-6
M. Wt: 301.39
InChI Key: LDVMYUAPUXEFSC-AWEZNQCLSA-N
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Description

1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and an enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the enoyl group: This step often involves the use of enoyl chloride or enoyl anhydride in the presence of a base such as triethylamine.

    Attachment of the pyridine moiety: This can be done through a coupling reaction using reagents like pyridine-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The enoyl group can participate in covalent bonding with nucleophilic sites on proteins, while the piperidine and pyridine rings can engage in non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxylic acid
  • 1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxylate

Uniqueness

1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-14(15-7-5-6-10-18-15)19-17(22)13-8-11-20(12-9-13)16(21)4-2/h4-7,10,13-14H,2-3,8-9,11-12H2,1H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVMYUAPUXEFSC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC(=O)C2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)NC(=O)C2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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